N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide is a chemical compound with a unique structure that includes an aminophenyl group, a carbamothioyl group, and a chlorobutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide typically involves the reaction of 4-aminophenyl isothiocyanate with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobutanamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioureas.
Scientific Research Applications
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide involves its interaction with specific molecular targets. For instance, it has been shown to increase the levels of the tumor suppressor protein p53, thereby inducing apoptosis in cancer cells. The compound achieves this by inhibiting the activity of enzymes that degrade p53, leading to its accumulation and activation of downstream apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)acetamide: Similar structure but lacks the chlorobutanamide group.
N-(4-aminophenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the chlorobutanamide group.
N-[(4-aminophenyl)carbamothioyl]acetamide: Similar structure but with an acetamide group instead of the chlorobutanamide group.
Uniqueness
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobutanamide group allows for unique substitution reactions, and the carbamothioyl group contributes to its potential as an enzyme inhibitor .
Properties
Molecular Formula |
C11H14ClN3OS |
---|---|
Molecular Weight |
271.77 g/mol |
IUPAC Name |
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide |
InChI |
InChI=1S/C11H14ClN3OS/c12-7-1-2-10(16)15-11(17)14-9-5-3-8(13)4-6-9/h3-6H,1-2,7,13H2,(H2,14,15,16,17) |
InChI Key |
MLEFZGXIQLKZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=S)NC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.